

Application Notes and Protocols: ZL0420 in TLR3-Induced Inflammation Models

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Compound of Interest

Compound Name: (E/Z)-ZL0420

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These application notes provide a comprehensive overview of the use of ZL0420, a potent and selective BRD4 inhibitor, in preclinical models of Toll-like receptor 3 (TLR3)-induced inflammation. The provided protocols and data are intended to guide researchers in utilizing ZL0420 as a tool to investigate inflammatory signaling pathways and as a potential therapeutic agent for diseases driven by viral-induced airway inflammation.

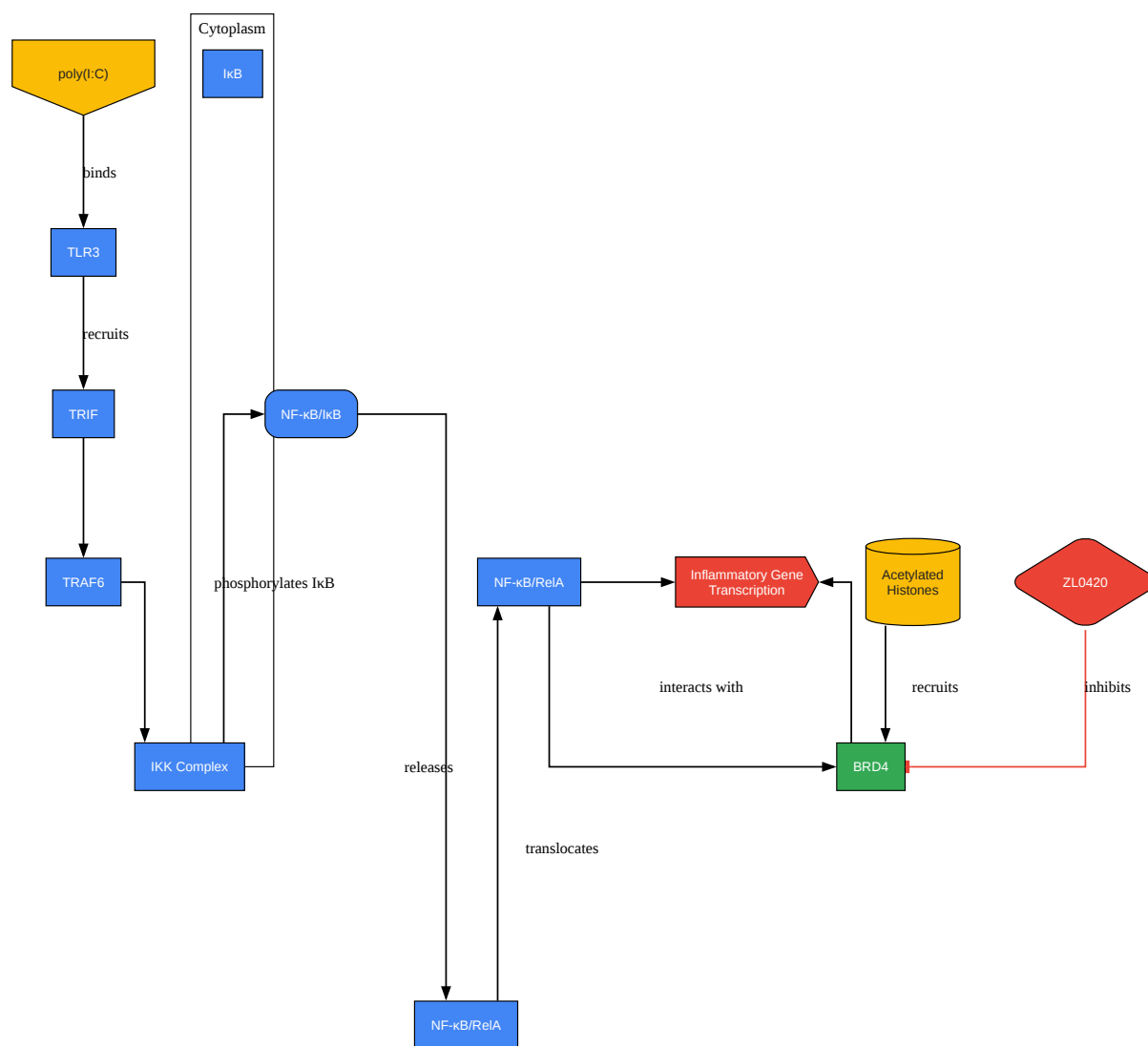
Introduction

ZL0420 is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high selectivity for Bromodomain-containing protein 4 (BRD4). BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and transcription factors, thereby playing a crucial role in the transcription of pro-inflammatory genes. In the context of viral infections, the activation of TLR3 by double-stranded RNA (dsRNA) or its synthetic analog polyinosinic:polycytidylic acid (poly(I:C)) triggers a signaling cascade that heavily relies on the NF- κ B pathway. BRD4 is a key coactivator for NF- κ B/RelA, and its inhibition by ZL0420 has been shown to effectively block the expression of downstream inflammatory mediators.

These notes will detail the mechanism of action of ZL0420, provide quantitative data on its efficacy, and present detailed protocols for its application in both in vitro and in vivo models of TLR3-mediated inflammation.

Mechanism of Action

ZL0420 exerts its anti-inflammatory effects by competitively binding to the acetyl-lysine (KAc) binding pockets of the bromodomains of BRD4. This prevents the recruitment of BRD4 to acetylated histones at the promoters and enhancers of inflammatory genes. The TLR3 signaling pathway, upon activation by poly(I:C), leads to the activation of the transcription factor NF- κ B/RelA. Activated NF- κ B requires BRD4 to initiate the transcription of a host of pro-inflammatory cytokines and chemokines. By disrupting the NF- κ B-BRD4 interaction, ZL0420 effectively suppresses the inflammatory gene program initiated by TLR3 activation.



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